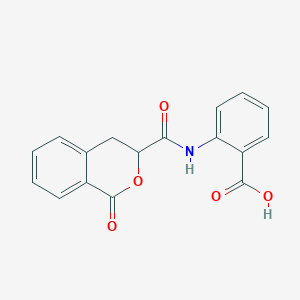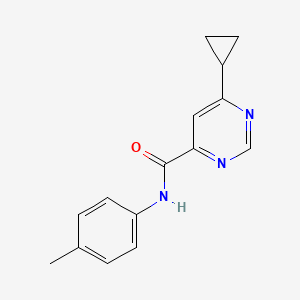
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide (CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has shown promising results in preclinical and clinical studies, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide selectively inhibits JAK3, which is a member of the JAK family of tyrosine kinases that are involved in cytokine signaling. JAK3 is primarily expressed in immune cells, and its activation by cytokines, such as interleukin-2 (IL-2), leads to the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), which regulates the transcription of genes involved in immune cell proliferation and differentiation. This compound prevents the phosphorylation of JAK3 and the subsequent activation of STAT5, thereby blocking the production of pro-inflammatory cytokines and preventing the activation of immune cells.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-6, IL-12, and interferon-gamma (IFN-gamma), in various immune cells, including T cells, B cells, and natural killer (NK) cells. This compound also inhibits the proliferation and differentiation of immune cells, such as T cells and B cells, and reduces the infiltration of immune cells into inflamed tissues. In preclinical studies, this compound has been shown to reduce the severity of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide has several advantages for lab experiments, such as its high selectivity for JAK3, its ability to block the production of multiple pro-inflammatory cytokines, and its potential therapeutic applications in various autoimmune diseases. However, this compound also has some limitations, such as its potential off-target effects on other JAK family members, its potential immunosuppressive effects, and its limited solubility in aqueous solutions.
将来の方向性
For research on 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide could include the development of more potent and selective JAK3 inhibitors, the investigation of its potential synergistic effects with other immunomodulatory agents, and the exploration of its potential applications in other immune-mediated diseases, such as cancer and transplantation.
合成法
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-cyclopropylamino-4,6-dichloropyrimidine, followed by the reaction of the resulting intermediate with 2-amino-3,5-dimethylbenzoic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.
科学的研究の応用
6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is a key mediator of cytokine signaling, and its inhibition by this compound can block the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
6-cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-2-6-12(7-3-10)18-15(19)14-8-13(11-4-5-11)16-9-17-14/h2-3,6-9,11H,4-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRHKUIKKCBUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
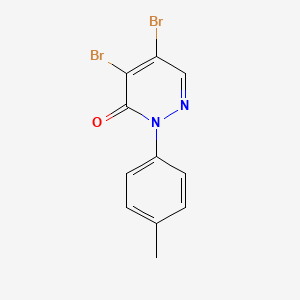
![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
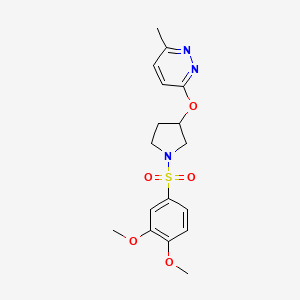
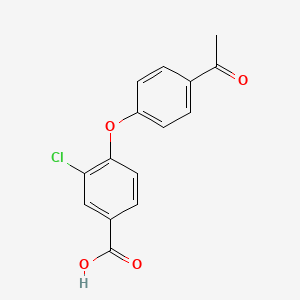
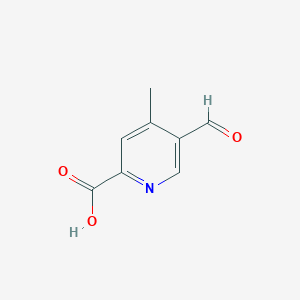
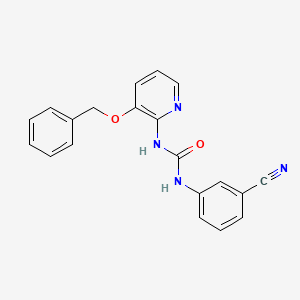
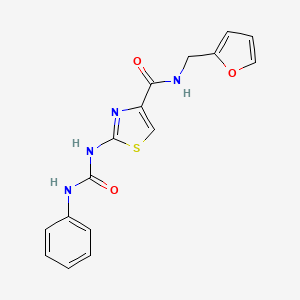
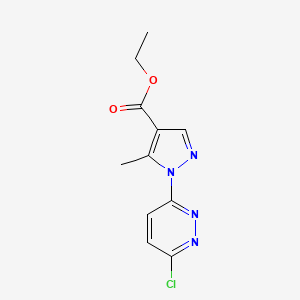
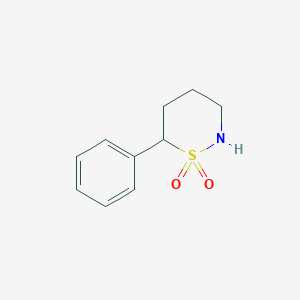
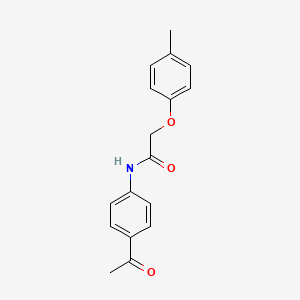
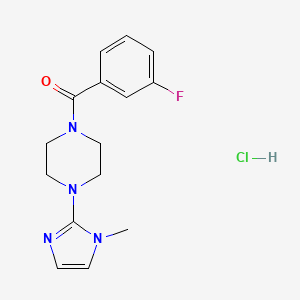
![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)
